Disuccinimidyl beta-hydromuconate

Description

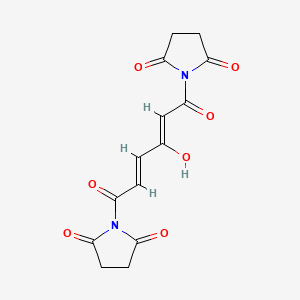

Structure

2D Structure

3D Structure

Properties

CAS No. |

72200-46-5 |

|---|---|

Molecular Formula |

C14H12N2O7 |

Molecular Weight |

320.25 g/mol |

IUPAC Name |

1-[(2E,4Z)-6-(2,5-dioxopyrrolidin-1-yl)-4-hydroxy-6-oxohexa-2,4-dienoyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C14H12N2O7/c17-8(7-14(23)16-12(21)5-6-13(16)22)1-2-9(18)15-10(19)3-4-11(15)20/h1-2,7,17H,3-6H2/b2-1+,8-7- |

InChI Key |

FZFIYYUSNJBSDK-PUSDUJDDSA-N |

Isomeric SMILES |

C1CC(=O)N(C1=O)C(=O)/C=C/C(=C/C(=O)N2C(=O)CCC2=O)/O |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=O)C=CC(=CC(=O)N2C(=O)CCC2=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Amine Acylation by Disuccinimidyl Beta Hydromuconate

Nucleophilic Attack by Primary Amine Functionalities on NHS Esters

The fundamental reaction mechanism involves the nucleophilic attack of a deprotonated primary amine on one of the carbonyl carbons of the NHS ester groups of disuccinimidyl beta-hydromuconate. nih.gov This process is a classic acylation reaction. Primary amines, found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are excellent nucleophiles at appropriate pH levels and readily accessible on the surface of proteins. thermofisher.com

The reaction proceeds through the formation of a transient, unstable tetrahedral intermediate. This intermediate then collapses, resulting in the formation of a stable amide bond between the target molecule and the crosslinker, and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com This reaction is highly efficient and forms a very stable covalent linkage.

Role of Reaction Conditions in Covalent Amide Bond Formation

The success and efficiency of the acylation reaction are critically dependent on the reaction conditions, primarily pH and the solvent system used.

The pH of the reaction medium is a critical parameter that governs the rate of both the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester. lumiprobe.comwindows.net For the nucleophilic attack to occur, the primary amine must be in its deprotonated, uncharged state. nih.gov At low pH, the amino group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.comwindows.net

The optimal pH for reactions involving NHS esters is generally between 7.2 and 8.5. thermofisher.comthermofisher.com A commonly recommended pH for efficient labeling is in the range of 8.3-8.5. lumiprobe.comwindows.net At these slightly alkaline conditions, a sufficient concentration of the primary amine is in its nucleophilic form, while the rate of hydrolysis is still manageable. For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just a few minutes at pH 8.6. thermofisher.com

Interactive Data Table: pH Influence on NHS Ester Reactions

| pH Level | Amine Group State | NHS Ester Stability | Reaction Outcome |

| < 7.0 | Predominantly protonated (-NH3+) | Higher stability, lower hydrolysis rate | Low to no acylation due to unreactive amine |

| 7.2 - 8.5 | Equilibrium between protonated and deprotonated forms | Moderate stability | Optimal range for efficient acylation |

| > 8.5 | Predominantly deprotonated (-NH2) | Low stability, high hydrolysis rate | Decreased acylation yield due to competing hydrolysis |

This table summarizes the general effects of pH on the key components of the NHS ester acylation reaction.

It is also important to note that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can cause the pH of the reaction mixture to decrease over time, especially in large-scale reactions. interchim.frlumiprobe.com Therefore, the use of buffers with sufficient capacity, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers, is crucial to maintain the optimal pH throughout the reaction. thermofisher.comthermofisher.com Buffers containing primary amines, like Tris, are generally avoided as they can compete with the target molecule for reaction with the NHS ester. windows.net

The choice of solvent is another key factor influencing the efficiency of the crosslinking reaction. While aqueous buffers are the most common medium for bioconjugation reactions, the limited water solubility of many non-sulfonated NHS esters, including potentially this compound, often necessitates the use of a water-miscible organic co-solvent. thermofisher.com

Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used to first dissolve the NHS ester before adding it to the aqueous reaction mixture. lumiprobe.comwindows.net It is critical to use high-purity, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester and reduce the yield of the desired conjugate. lumiprobe.com The final concentration of the organic solvent in the reaction mixture is typically kept low, generally between 0.5% and 10%. thermofisher.com

Specificity of this compound Toward Biological Nucleophiles

This compound, like other NHS esters, exhibits a high degree of specificity for primary amines. ontosight.ai These are primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins. nih.govsonar.ch

Kinetic Analysis of Crosslinking Reactions Mediated by this compound

The kinetics of the aminolysis of NHS esters have been studied to understand the factors governing the reaction rate. For the reaction of an NHS ester with various amines in an aqueous buffer system (with 20% dioxane), the reaction was found to be pseudo-first-order. mst.edu The observed rate constant was directly proportional to the concentration of the free amine. mst.edu

A study on the aminolysis of the N-hydroxysuccinimide ester of p-methoxybenzoic acid revealed that the rate of reaction is dependent on the basicity of the amine. mst.edu A linear relationship exists between the nucleophilic rate constant and the basicity of the amine, indicating that more basic amines are more reactive. mst.edu This is attributed to an increased concentration of the tetrahedral intermediate formed during the reaction. mst.edu

Furthermore, a comparison of the reactivity of N-hydroxy esters with phenyl esters having leaving groups of similar basicity showed that the nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater. mst.edu This highlights the enhanced reactivity of NHS esters as acylating agents.

Systematic studies using disuccinimidyl suberate (B1241622) (DSS), another homobifunctional NHS ester, have shown that the amount of cross-linked product can correlate with the amount of protein complex present in solution, making it a useful tool for studying protein-protein interactions and even ranking binding affinities for complexes with dissociation constants (KD) up to approximately 25 μM. covalx.com However, for very weak, low-affinity interactions (KD >> 25 μM), non-specific cross-linking can become a significant issue. covalx.com

Interactive Data Table: Factors Influencing NHS Ester Reaction Kinetics

| Factor | Influence on Reaction Rate | Underlying Reason |

| Amine Basicity (pKa) | Increased basicity leads to a higher rate constant | Higher concentration of the tetrahedral intermediate |

| pH | Rate increases from pH 7 to 8.5 | Increased concentration of deprotonated, nucleophilic amine |

| Solvent | Aqueous systems can alter reaction pathways compared to non-aqueous | Changes in solvation and stabilization of transition states |

| Leaving Group | NHS is a very good leaving group | Contributes to a high nucleophilic rate constant |

This table outlines the key kinetic influences on the acylation reaction of NHS esters with amines.

Applications in Advanced Structural and Functional Biological Research

Elucidation of Protein Quaternary Structures and Subunit Interactions

The study of protein quaternary structure, which describes the arrangement of multiple folded protein subunits, is fundamental to understanding protein function. Disuccinimidyl beta-hydromuconate serves as a molecular ruler, providing distance constraints that help to piece together the three-dimensional puzzle of protein complexes.

A notable application of this compound is in the structural analysis of yeast phosphofructokinase. Research has utilized this crosslinker to investigate the octameric structure of this key glycolytic enzyme. By reacting the enzyme with this compound, researchers were able to covalently link adjacent subunits. Subsequent analysis of the crosslinked products by techniques such as SDS-PAGE revealed the formation of dimers, trimers, and higher-order oligomers, consistent with an octameric arrangement of the subunits. This study provided crucial evidence for the spatial organization of the phosphofructokinase complex, demonstrating the utility of this compound in defining the stoichiometry and subunit interactions of large protein assemblies.

| Enzyme | Crosslinking Agent | Key Finding |

| Yeast Phosphofructokinase | This compound | Provided evidence for the octameric arrangement of subunits. |

The stabilization of protein complexes is a critical prerequisite for their structural characterization by methods such as X-ray crystallography and cryo-electron microscopy. This compound contributes to this by covalently "fixing" the complex in its native conformation, preventing dissociation or denaturation during purification and analysis. This is particularly valuable for studying transient or weakly interacting complexes that would otherwise be difficult to isolate and study. The irreversible nature of the covalent bonds formed by the crosslinker ensures that the spatial relationships between subunits are preserved, providing a more accurate snapshot of the complex's architecture.

Investigating Protein-Protein Interaction Networks

Understanding the complex web of protein-protein interactions (PPIs) is a central goal of systems biology. This compound, in conjunction with advanced analytical techniques, plays a significant role in mapping these intricate networks.

Crosslinking-mass spectrometry (XL-MS) has become a powerful technique for identifying PPIs on a large scale. nih.gov In a typical XL-MS workflow, a protein mixture is treated with a crosslinker like this compound. After the crosslinking reaction, the proteins are digested into smaller peptides. The resulting mixture of crosslinked and non-crosslinked peptides is then analyzed by mass spectrometry. The identification of crosslinked peptides, where a single peptide is linked to another, provides direct evidence of a physical interaction between the two parent proteins and can even pinpoint the specific regions of interaction. While the general principles of XL-MS are well-established, the specific properties of the crosslinker, such as its spacer arm length, are crucial for successful interaction mapping.

The data generated from XL-MS experiments using this compound can be integrated into broader proteomics workflows to create comprehensive maps of cellular interaction networks. By combining crosslinking data with information on protein abundance, localization, and post-translational modifications, researchers can gain a more holistic understanding of how cellular processes are regulated. This integrated approach allows for the identification of entire protein complexes and the dynamic changes in their composition and interactions in response to different cellular states or stimuli.

Bioconjugation Strategies for Non-Therapeutic Molecular Probes and Research Tools

The reactive nature of this compound's succinimidyl esters makes it a versatile reagent for bioconjugation. ontosight.ai This involves the covalent attachment of the crosslinker to a molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag, or an affinity ligand. The other end of the crosslinker can then be used to attach this "probe" to a target protein or other biomolecule. This strategy is widely used to create a variety of non-therapeutic research tools. For example, a protein can be labeled with a fluorescent probe using this compound to visualize its localization within a cell. Similarly, attaching a biotin tag allows for the efficient purification and isolation of the target protein and its interacting partners.

| Application | Function of this compound | Example Research Tool |

| Fluorescent Labeling | Covalently links a fluorescent dye to a protein. | Fluorescently-tagged proteins for microscopy. |

| Affinity Purification | Covalently links a biotin tag to a protein. | Biotinylated proteins for pulldown assays. |

Immobilization of Biomolecules onto Solid Supports for Assays and Purification

The covalent attachment of proteins and other biomolecules to solid supports is a fundamental technique in modern biochemistry and molecular biology. This immobilization is crucial for the development of various assays, such as the enzyme-linked immunosorbent assay (ELISA), and for affinity purification methods. This compound can serve as a key reagent in this process.

The principle involves a two-step reaction. First, the solid support, often a resin or a magnetic bead functionalized with primary amines, is treated with this compound. One of the NHS esters reacts with the amine groups on the support, forming a stable amide bond and leaving the second NHS ester available for further reaction. In the second step, the biomolecule of interest, typically a protein or an antibody, is introduced. The free NHS ester on the support then reacts with primary amines on the biomolecule, resulting in its covalent immobilization.

The length and chemical nature of the spacer arm, in this case, derived from beta-hydromuconic acid, are critical parameters. The spacer arm prevents the immobilized biomolecule from sterically hindering its interaction with its binding partners in solution. This is particularly important in applications like affinity chromatography, where a captured protein must be able to bind its ligand efficiently, and in immunoassays, where antibodies need to retain their antigen-binding capacity.

Table 1: Hypothetical Data for Enzyme Immobilization using this compound

| Enzyme | Support Matrix | Immobilization Efficiency (%) | Retained Activity (%) |

| Horseradish Peroxidase | Amine-functionalized silica (B1680970) beads | 85 | 70 |

| Alkaline Phosphatase | Amine-functionalized magnetic beads | 92 | 78 |

| Glucose Oxidase | Amine-functionalized agarose (B213101) resin | 88 | 75 |

This table presents hypothetical data to illustrate the expected outcomes of enzyme immobilization experiments using this compound, based on typical results with similar cross-linkers.

Functionalization of Biomaterials for Research Scaffolds

The development of three-dimensional (3D) scaffolds that mimic the natural extracellular matrix (ECM) is a cornerstone of tissue engineering and regenerative medicine research. These scaffolds provide structural support for cells and can be functionalized with bioactive molecules to direct cell behavior, such as adhesion, proliferation, and differentiation.

This compound can be employed to functionalize biomaterials like hydrogels, which are widely used as research scaffolds. Many hydrogels, such as those based on polyethylene (B3416737) glycol (PEG) or hyaluronic acid, can be synthesized or modified to contain primary amine groups. By reacting these amine-functionalized hydrogels with this compound, a scaffold with reactive NHS esters on its surface is created.

These activated scaffolds can then be used to covalently attach various biomolecules. For instance, cell adhesion peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be immobilized to promote cell attachment. Similarly, growth factors can be linked to the scaffold to provide sustained signaling to the cultured cells. This approach allows for the creation of highly tailored microenvironments that can be used to study cell biology in a more physiologically relevant context.

Probing Intracellular Protein Interactions and Compartmentalization

Understanding how proteins interact with each other within the complex and crowded environment of a living cell is a major goal of molecular and cellular biology. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein-protein interactions and for providing structural information on protein complexes in their native environment.

Following in situ cross-linking, the cells are lysed, and the cross-linked protein complexes can be enriched and analyzed by mass spectrometry. The identification of the cross-linked peptides reveals the specific amino acid residues that were in close enough proximity to be linked by the this compound molecule. This provides valuable distance constraints that can be used to model the three-dimensional structure of protein complexes and to map protein interaction networks within specific cellular compartments.

The length of the spacer arm of this compound dictates the maximum distance between the two reactive amine groups that can be bridged. This information is crucial for interpreting the cross-linking data in terms of protein structure and organization.

Table 2: Potential Intracellular Protein Interactions Investigated with this compound

| Protein Complex | Cellular Compartment | Interacting Subunits (Hypothetical) | Research Application |

| 26S Proteasome | Cytosol, Nucleus | Rpt1 - Rpt2 | Understanding proteasome assembly and regulation. |

| Ribosome | Cytosol | uS2 - uS3 | Mapping the topography of the ribosomal protein network. |

| Nuclear Pore Complex | Nuclear Envelope | Nup54 - Nup62 | Elucidating the architecture of the central channel. |

This table provides examples of protein complexes and interactions that could potentially be studied using this compound-based in situ cross-linking, highlighting its applicability in probing cellular compartmentalization.

Methodological Considerations and Optimization in Utilizing Disuccinimidyl Beta Hydromuconate

Strategies for Minimizing Non-Specific Reactions and Off-Target Effects

A primary challenge in chemical crosslinking is mitigating non-specific reactions and off-target effects that can lead to complex and uninterpretable results. The primary target for NHS esters, such as those in Disuccinimidyl beta-hydromuconate, are the primary amines (–NH₂) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com However, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, particularly under certain pH conditions. nih.govnih.gov

Control of Reaction pH: The reactivity of NHS esters is highly pH-dependent. The crosslinking reaction is most efficient at a pH range of 7.2 to 8.5. thermofisher.com Below this range, the primary amines are protonated, reducing their nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the amine reaction and reducing crosslinking efficiency. thermofisher.com Maintaining a stable pH within the optimal range is crucial. Buffers free of primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers, are essential to prevent the quenching of the crosslinker by the buffer components themselves. thermofisher.com

Optimization of Crosslinker Concentration: The concentration of this compound must be carefully optimized for each specific biological system. An insufficient concentration may not yield enough crosslinks to stabilize the desired interaction, while an excessive concentration increases the risk of intermolecular crosslinking of non-interacting proteins and the formation of large, insoluble aggregates. It is common to perform a titration experiment, testing a range of crosslinker concentrations (e.g., 0.25-5 mM) to find the optimal balance between efficient crosslinking of the target complex and minimal formation of non-specific products. A 20- to 50-fold molar excess of the crosslinker relative to the protein concentration is often a starting point for dilute protein solutions.

Reaction Time and Temperature: The duration and temperature of the incubation also play a critical role. Typical reactions are carried out for 30 minutes to 2 hours at room temperature or for longer periods (e.g., up to 4 hours) at 4°C to slow down both the crosslinking and hydrolysis reactions, offering greater control. thermofisher.com Shorter reaction times are generally preferred to minimize the opportunity for non-specific binding events.

Hydrolysis as a Competing Reaction: Hydrolysis is a major competing reaction where the NHS ester reacts with water, becoming non-reactive. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. To minimize hydrolysis, the crosslinker should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction buffer. thermofisher.com Stock solutions of the crosslinker are generally not recommended for long-term storage due to their susceptibility to moisture.

Table 1: Factors to Minimize Non-Specific Reactions with NHS-Ester Crosslinkers

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 | Maximizes reactivity with primary amines while minimizing hydrolysis. thermofisher.com |

| Buffer System | Amine-free buffers (e.g., PBS, HEPES, Borate) | Prevents competition for the reactive NHS-ester groups. |

| Crosslinker Concentration | Titrate for each system (e.g., 10-50 fold molar excess) | Balances efficient crosslinking with the prevention of aggregation. |

| Reaction Time | 30 min - 2 hours at RT, or up to 4 hours at 4°C | Provides sufficient time for reaction while limiting non-specific events. thermofisher.com |

| Solvent for Stock | Anhydrous DMSO or DMF | Minimizes premature hydrolysis of the moisture-sensitive NHS ester. thermofisher.com |

Impact of Spacer Arm Length and Flexibility on Crosslinking Outcomes

The spacer arm of a crosslinker, the chain connecting the two reactive groups, is a critical determinant of the crosslinking outcome. For this compound, the beta-hydromuconate structure dictates a specific length and degree of flexibility. The length of the spacer arm defines the maximum distance between the two amino acid residues that can be covalently linked.

Distance Constraints in Structural Modeling: Crosslinks provide valuable distance constraints for the computational modeling of protein structures and complexes. The length of the spacer arm of this compound will determine the "reach" of the crosslinker. While longer spacer arms might be better for capturing interactions between distant sites, shorter spacers provide tighter, more precise distance constraints for high-resolution structural modeling. The use of crosslinkers with varying spacer lengths can provide a more comprehensive map of protein topology. thermofisher.com

Steric Hindrance and Accessibility: The length and flexibility of the spacer arm can influence its ability to access reactive sites within a protein complex. A longer, more flexible spacer, such as one containing polyethylene (B3416737) glycol (PEG) units, may be able to access lysine residues that are sterically hindered and inaccessible to a shorter, more rigid crosslinker. Conversely, a very long and flexible spacer might lead to ambiguity in the precise location of the interaction. The rigidity of the beta-hydromuconate spacer will influence the conformational space it can sample, potentially leading to more defined crosslinking patterns compared to highly flexible spacers.

Table 2: Comparison of Spacer Arm Characteristics and Their Influence

| Spacer Arm Characteristic | Impact on Crosslinking | Research Findings |

|---|---|---|

| Length | Defines the Cα-Cα distance constraint for modeling. | Shorter arms offer tighter constraints; longer arms are better for interaction capture. |

| Flexibility | Affects accessibility to sterically hindered sites. | Increased flexibility can overcome steric hindrance but may reduce precision. |

| Composition | Influences solubility and potential for aggregation. | PEGylated spacers can improve solubility and reduce aggregation of conjugates. |

Techniques for Quenching and Purifying Crosslinked Products

After the desired incubation period, it is essential to stop the crosslinking reaction by quenching any remaining reactive NHS esters. This prevents further, potentially non-specific, crosslinking. Subsequently, the heterogeneous mixture of crosslinked complexes, uncrosslinked proteins, and reaction byproducts must be purified.

Quenching the Reaction: The most common method for quenching NHS-ester reactions is to add a surplus of a primary amine-containing compound. Reagents such as Tris, glycine, or lysine are frequently used for this purpose. thermofisher.com They are typically added to a final concentration of 20-50 mM and incubated for a short period (e.g., 15 minutes) to ensure all active NHS esters are deactivated. Another approach is to raise the pH of the solution to above 8.6, which rapidly hydrolyzes the NHS esters, though this may not be suitable for all proteins.

Purification of Crosslinked Products: The purification strategy depends on the nature of the sample and the downstream application.

Size-Exclusion Chromatography (SEC): This technique is highly effective for separating larger crosslinked complexes from smaller, uncrosslinked monomers and reaction byproducts. SEC is a critical enrichment step, especially for complex samples, as it increases the relative abundance of the desired crosslinked species for subsequent analysis.

Ion-Exchange Chromatography (IEX): This method can also be used to enrich for crosslinked peptides, which often have different charge properties compared to their unmodified counterparts.

Affinity Purification: If one of the proteins in the complex is tagged (e.g., with a His-tag or as a fusion protein), affinity chromatography can be used to specifically isolate the complex. Techniques like tandem affinity purification (TAP) can be combined with crosslinking to purify low-abundance complexes under denaturing conditions.

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a fundamental technique to visualize the results of a crosslinking reaction. The formation of higher molecular weight bands corresponding to the crosslinked complex confirms a successful reaction. Gel bands can also be excised for subsequent in-gel digestion and mass spectrometry analysis.

Compatibility with Downstream Analytical Techniques for Crosslinked Species

The ultimate goal of a crosslinking experiment is often the identification of the interacting proteins and the specific residues involved in the linkage. This compound, like other non-cleavable crosslinkers, is compatible with several powerful analytical techniques.

Mass Spectrometry (MS): Crosslinking-mass spectrometry (XL-MS) is the primary technique for identifying crosslinked peptides. In a typical bottom-up proteomics workflow, the purified crosslinked protein complex is enzymatically digested (e.g., with trypsin). The resulting mixture of linear, loop-linked (a peptide crosslinked to itself), and crosslinked peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of crosslinked di-peptides requires specialized software that can handle the complex fragmentation spectra and search databases for peptide pairs.

Western Blotting: Western blotting is used to confirm the presence of specific proteins within a crosslinked complex. After separation by SDS-PAGE, the proteins are transferred to a membrane and probed with antibodies specific to the proteins of interest. A shift in the band for a target protein to a higher molecular weight after crosslinking provides evidence of its participation in a complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography: While less common, crosslinking can be used to stabilize transient protein complexes for structural analysis by high-resolution techniques like NMR or X-ray crystallography. The crosslinks can help to lock a complex into a specific conformation, facilitating its structural determination.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is increasingly used to determine the structure of large, dynamic protein complexes. Chemical crosslinking can be a valuable tool to stabilize these complexes, reducing their conformational heterogeneity and facilitating the generation of high-resolution 3D reconstructions.

Table 3: Downstream Analytical Techniques for NHS-Ester Crosslinked Products

| Technique | Application | Information Gained |

|---|---|---|

| Mass Spectrometry (XL-MS) | Identification of crosslinked peptides | Provides protein-protein interaction data and distance constraints. |

| Western Blotting | Confirmation of protein involvement | Verifies the presence of specific proteins in a higher molecular weight complex. |

| SDS-PAGE | Visualization of crosslinking | Shows the formation of crosslinked products as higher molecular weight bands. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural analysis | Stabilizes complexes to aid in determining their 3D structure. |

| NMR/X-ray Crystallography | High-resolution structural analysis | Stabilizes transient complexes for structural determination. |

Comparative Analysis with Other Homobifunctional Crosslinking Agents

Relative Reactivity and Selectivity Compared to Analogs (e.g., Disuccinimidyl Suberate)

Disuccinimidyl beta-hydromuconate's reactivity is primarily dictated by its N-hydroxysuccinimide (NHS) esters, which react with primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds. carleton.eduwikipedia.org This reactivity is shared with its well-known analog, Disuccinimidyl suberate (B1241622) (DSS). wikipedia.orgproteochem.com The reaction with primary amines is most efficient at a pH range of 7.0-9.0. wikipedia.org

While both crosslinkers are selective for primary amines, the microenvironment of the reactive sites on a protein can influence the reaction rate. Factors such as steric hindrance and the local concentration of the crosslinker play a significant role. The differing geometries of the beta-hydromuconate and suberate spacer arms may lead to preferential reactivity with certain protein targets.

| Property | This compound | Disuccinimidyl suberate (DSS) |

| CAS Number | 72200-46-5 | 68528-80-3 proteochem.com |

| Molecular Formula | C14H12N2O7 | C16H20N2O8 wikipedia.org |

| Molecular Weight | 320.25 g/mol | 368.35 g/mol carleton.edu |

| Spacer Arm Length | Not precisely documented, but contains a 6-carbon backbone with unsaturation. | ~11.4 Å proteochem.com |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester carleton.edu |

| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) wikipedia.org |

Note: Data for this compound is limited in publicly available research. The table presents available information and draws comparisons with the well-characterized analog, DSS.

Advantages and Limitations of this compound in Specific Research Contexts

The unique structure of the beta-hydromuconate spacer arm presents potential advantages and limitations in specific research applications.

Advantages:

Potential for Studying Specific Protein Conformations: The rigidity of the unsaturated spacer arm may provide more defined distance constraints in protein structure analysis compared to flexible linkers. This can be advantageous when studying the precise architecture of protein complexes.

Alternative Crosslinking Patterns: The distinct geometry of the beta-hydromuconate spacer may allow for the capture of protein interactions that are not accessible to more common crosslinkers like DSS. This could provide complementary data in structural proteomics studies.

Limitations:

Limited Flexibility: The rigidity of the spacer arm could also be a limitation. If the target amine groups on the interacting proteins are not optimally positioned to be bridged by a rigid linker, the crosslinking efficiency may be low.

Solubility: Like DSS, this compound is expected to be insoluble in aqueous solutions and require dissolution in an organic solvent like DMSO or DMF before use in crosslinking reactions with proteins in aqueous buffers. carleton.eduproteochem.com

Lack of Cleavability: As a non-cleavable crosslinker, it permanently links the interacting proteins. This can be a disadvantage in applications where the recovery of the individual proteins is desired after the crosslinking experiment.

Orthogonal Reactivity Profiles for Multi-Component Bioconjugation

Orthogonal reactivity refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with each other. wikipedia.orgacs.org This concept is of growing importance in bioconjugation for the creation of complex, multi-component systems. acs.org

While this compound itself is a homobifunctional crosslinker with two identical reactive groups, the principle of orthogonal reactivity can be applied in multi-step conjugation strategies. For instance, a protein could first be modified with a heterobifunctional crosslinker containing an NHS ester and another reactive group with a different specificity (e.g., a maleimide (B117702) that reacts with thiols). After this initial conjugation, a second protein, modified with this compound, could be introduced to crosslink specific amine-containing subunits of the first protein complex.

The unsaturated nature of the beta-hydromuconate spacer could also theoretically be exploited for further orthogonal modifications, although this would require specific chemical strategies that are not yet documented in the context of this particular crosslinker. The development of mutually orthogonal bioorthogonal reactions is an active area of research that promises to expand the toolbox for creating complex biomolecular conjugates. bohrium.com

Future Directions and Emerging Research Avenues for Disuccinimidyl Beta Hydromuconate Chemistry

Development of Novel Derivatives with Enhanced Reactivity or Specificity

The core structure of disuccinimidyl beta-hydromuconate offers a versatile scaffold for chemical modification to create novel derivatives with tailored properties. Future research is anticipated to focus on synthesizing derivatives that exhibit enhanced reaction kinetics, greater specificity towards certain protein microenvironments, or the introduction of new functionalities.

Modifications for Enhanced Reactivity: Research may focus on altering the succinimidyl esters to increase their reactivity or stability in aqueous solutions. This could involve the incorporation of electron-withdrawing groups on the succinimide (B58015) ring to further activate the ester for more efficient crosslinking under a wider range of pH conditions.

Introduction of Cleavable Linkers: While DBH is a non-cleavable crosslinker, a significant area of development is the design of MS-cleavable crosslinkers. nih.gov Future derivatives of the beta-hydromuconate core could incorporate acid-labile, photo-labile, or enzymatically-labile bonds within the linker arm. This would facilitate the analysis of crosslinked peptides in mass spectrometry-based proteomics, simplifying the identification of interaction sites.

Heterobifunctional Derivatives: To broaden the targeting scope, heterobifunctional derivatives of the beta-hydromuconate backbone could be developed. One terminus could retain the amine-reactive succinimidyl ester, while the other could be modified with a different reactive group, such as a maleimide (B117702) for targeting sulfhydryl groups or a photoreactive group for capturing transient interactions upon photoactivation. nih.gov

Integration into High-Throughput Screening Platforms for Biological Discovery

High-throughput screening (HTS) platforms are instrumental in modern drug and biomaterials discovery, allowing for the rapid screening of thousands of compounds. nih.gov The ability of this compound to covalently immobilize proteins and other amine-containing molecules makes it a valuable tool for the fabrication of microarrays for HTS applications. researchgate.net

Future directions in this area include:

Development of Protein and Peptide Microarrays: DBH and its derivatives can be used to covalently attach a vast library of proteins or peptides onto a solid support, such as a glass slide. These arrays can then be used to screen for protein-protein interactions, identify enzyme substrates, or discover novel binding partners for therapeutic targets.

Cell-Based Assays: The surface modification of cell culture substrates with biomolecules using DBH can be employed to study cell adhesion, proliferation, and differentiation in a high-throughput manner. This allows for the screening of biomaterials that can elicit specific cellular responses. researchgate.net

Drug Discovery: Immobilized targets, such as enzymes or receptors, on a DBH-functionalized surface can be used to screen large libraries of small molecules for potential inhibitors or activators. nih.gov The dense dose titration afforded by HTS platforms can help discover synergistic dose ranges for drug combinations. nih.gov

Below is a table outlining potential HTS applications utilizing DBH-mediated immobilization:

| HTS Application | Target Molecule(s) to be Immobilized | Molecule(s) to be Screened | Potential Outcome |

| Protein-Protein Interaction | Purified proteins or protein domains | Library of labeled proteins or cell lysates | Identification of novel interaction partners |

| Enzyme Substrate Discovery | Purified enzymes | Library of peptides or small molecules | Identification of novel substrates |

| Biomaterial Screening | Extracellular matrix proteins (e.g., collagen, fibronectin) | Various cell types | Identification of optimal surfaces for cell attachment and growth |

| Drug Candidate Screening | Purified drug target (e.g., receptor, enzyme) | Library of small molecule compounds | Discovery of potential therapeutic agents |

Computational Approaches for Predicting Crosslinking Sites and Outcomes

The integration of chemical crosslinking data with computational modeling has revolutionized structural biology. nih.gov Crosslinking-mass spectrometry (XL-MS) provides distance restraints that can be used to model the three-dimensional structures of proteins and protein complexes. nih.gov

Emerging research in this domain focuses on:

Advanced Software for Crosslink Identification: The development of more sophisticated software for the automated and accurate identification of crosslinked peptides from complex mass spectrometry data is ongoing. nih.gov Tools like StavroX and MeroX are continuously being updated with new features and improved algorithms. stavrox.com

Integration with AI-based Structure Prediction: A significant breakthrough is the combination of XL-MS data with artificial intelligence (AI)-based structure prediction tools like AlphaFold. nih.govbiorxiv.org The experimental distance restraints obtained from crosslinkers like DBH can guide and refine the computational models, leading to more accurate structural predictions, especially for challenging protein complexes. biorxiv.orgcbirt.net The development of specialized algorithms like AlphaLink, which directly incorporates crosslinking data into the prediction process, has shown to vastly improve model quality. biorxiv.orgcbirt.net

Predictive Modeling of Crosslinking: Future computational efforts may focus on predicting the most likely crosslinking sites on a protein or protein complex based on its known or predicted structure. This would allow for more targeted experimental designs and a more efficient use of crosslinking reagents.

The table below summarizes some of the computational tools used in conjunction with crosslinking data:

| Software/Tool | Function | Relevance to DBH Crosslinking |

| StavroX/MeroX | Identification of crosslinked peptides from mass spectrometry data. stavrox.com | Analysis of XL-MS data generated using DBH to identify specific crosslinked residues. |

| MaxLynx | A workflow integrated into the MaxQuant environment for identifying crosslinked peptides. nih.gov | Provides an efficient and accurate pipeline for processing and analyzing DBH crosslinking experiments. |

| AlphaFold/AlphaLink | AI-based prediction of protein and protein complex structures. nih.govbiorxiv.orgcbirt.net | Utilizes distance restraints from DBH crosslinks to generate high-accuracy models of protein architecture. |

Advancements in Micro- and Nanofabrication Using this compound-Mediated Linkages

The precise spatial arrangement of biomolecules on surfaces is a cornerstone of many advanced biomedical and electronic devices. DBH-mediated linkages provide a robust method for the controlled immobilization of molecules, paving the way for innovations in micro- and nanofabrication.

Biosensor Development: DBH can be used to create high-density arrays of antibodies, enzymes, or nucleic acids on sensor chips. This precise patterning is critical for the development of sensitive and specific biosensors for diagnostic and environmental monitoring applications.

Bio-functionalized Materials: The surface of various materials, from nanoparticles to medical implants, can be functionalized with bioactive molecules using DBH. This can be used to create materials with improved biocompatibility, targeted drug delivery capabilities, or antimicrobial properties.

"Bottom-up" Nanofabrication: In the field of nanotechnology, self-assembly is a powerful tool. DBH can be used to direct the assembly of proteins and other biomolecular building blocks into ordered nanostructures. This could lead to the development of novel electronic components, catalysts, and light-harvesting systems. Research into techniques like on-slide polymerization after printing monomer mixtures points towards the creation of complex, functional microarrays. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.